molecular formula C9H17N B119481 N-tert-Butyl-1,1-dimethylpropargylamine CAS No. 1118-17-8

N-tert-Butyl-1,1-dimethylpropargylamine

Cat. No. B119481
CAS RN: 1118-17-8
M. Wt: 139.24 g/mol
InChI Key: YXIAJHJGVGZXCG-UHFFFAOYSA-N
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Description

N-tert-Butyl-1,1-dimethylpropargylamine is a chemical compound with the linear formula HC≡CC(CH3)2NHC(CH3)3 . It has a molecular weight of 139.24 .


Synthesis Analysis

N-tert-Butyl-1,1-dimethylpropargylamine can be synthesized from 3-Bromo-3-methyl-but-1-yne and tert-Butylamine .


Molecular Structure Analysis

The molecular structure of N-tert-Butyl-1,1-dimethylpropargylamine is represented by the linear formula HC≡CC(CH3)2NHC(CH3)3 .


Chemical Reactions Analysis

N-tert-Butyl-1,1-dimethylpropargylamine is used for cyclizations of propynyl compounds: a synthesis of 2,4-imidazolidinediones (hydantoins) .


Physical And Chemical Properties Analysis

N-tert-Butyl-1,1-dimethylpropargylamine has a boiling point of 136 °C (lit.) and a density of 0.787 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.432 (lit.) . It is a white low melting solid .

Scientific Research Applications

However, to address the requirements of the inquiry with the available information, it's worth noting that the exploration of ethers and related compounds often encompasses a broad range of applications, from fuel additives to medical and pharmaceutical uses, based on the characteristics and behaviors of similar compounds discussed in the literature:

  • Fuel Additives and Environmental Impact : The study by Squillace et al. (1997) reviews the environmental behavior and fate of methyl tert‐butyl ether (MTBE), a compound related by its functional group to N-tert-Butyl-1,1-dimethylpropargylamine, highlighting its solubility in water and behavior in the subsurface, which could be relevant for understanding similar compounds' environmental interactions (Squillace et al., 1997).

  • Pharmacology and Toxicology : The analysis and study of compounds like N-Benzylphenethylamine ("NBOMe") hallucinogens by Halberstadt (2017) provide insights into the pharmacological and toxicological profiles of structurally similar arylethylamines, which may offer a perspective on the bioactive potentials of related chemicals (Halberstadt, 2017).

  • Metabolic Engineering and Biosynthesis : Aharoni et al. (2006) discuss the metabolic engineering of terpenoids in plants, an area that encompasses the manipulation of biosynthetic pathways for various applications, including the production of bioactive molecules. This research area may indirectly relate to the synthetic pathways involved in producing or modifying compounds like N-tert-Butyl-1,1-dimethylpropargylamine (Aharoni et al., 2006).

Safety And Hazards

N-tert-Butyl-1,1-dimethylpropargylamine is classified as Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H225 - H315 - H319 - H335 . Precautionary statements include P210 - P233 - P240 - P241 - P303 + P361 + P353 - P305 + P351 + P338 .

properties

IUPAC Name

N-tert-butyl-2-methylbut-3-yn-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7-9(5,6)10-8(2,3)4/h1,10H,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIAJHJGVGZXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-1,1-dimethylpropargylamine

CAS RN

1118-17-8
Record name N-tert-Butyl-1,1-dimethylpropargylamine
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